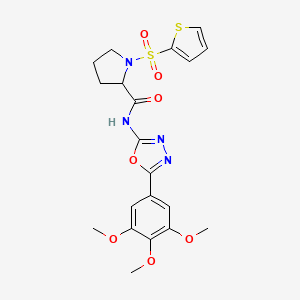

![molecular formula C18H17F3N4O2S B2406621 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034539-16-5](/img/structure/B2406621.png)

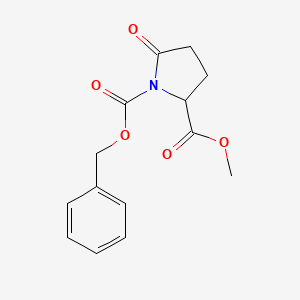

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide” is a compound that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response. This compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is a novel chemotype that has been underexploited among heme-binding moieties .

Synthesis Analysis

The synthesis of this compound involves the combination of a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety with a methyleneamino linker and a trifluoromethyl group . The compound was found to have a melting point of 215–217 °C .Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This ring is attached to a trifluoromethyl group and a naphthalene-1-sulfonamide group via a methylene bridge .Physical And Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 215–217 °C . It has sub-micromolar potency, high metabolic stability, and selectivity over tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 (CYP) enzymes .科学的研究の応用

Chemical Synthesis and Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have been prepared through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine. These compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential use in agricultural science for weed control and crop protection (Moran, 2003).

Materials Science: Proton Exchange Membranes

In materials science, sulfonated polybenzothiazoles containing naphthalene units, derived from compounds such as 2,6-naphthalene dicarboxylic acid, have been synthesized. These materials demonstrated excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such characteristics make them suitable for use as proton exchange membranes, which are crucial components in fuel cell technology (Wang et al., 2015).

Organosoluble Fluorinated Polyimides

A novel trifluoromethyl-substituted bis(ether amine) monomer, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was prepared and used to synthesize a series of new fluorinated polyimides. These materials were noted for their solubility in various organic solvents, ability to form transparent, flexible, and strong films, low moisture absorptions, and low dielectric constants. Their thermal stability and colorless nature of certain derivatives make them promising for applications in advanced electronic and aerospace industries (Chung & Hsiao, 2008).

Enzymatic Kinetics and Herbicide Development

The compound "N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide" has been evaluated as an acetohydroxyacid synthase inhibitor, a key enzyme in plant growth. This research aimed at discovering new compounds with high herbicidal activity and faster degradation rates in soil. Such studies contribute to the development of more efficient and environmentally friendly herbicides for agricultural use (Chen et al., 2009).

作用機序

Target of Action

Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Action Environment

The design of new entities by substituting different pharmacophores in one structure has led to compounds with increased antimicrobial action .

将来の方向性

The compound represents a promising strategy in cancer immunotherapy due to its ability to inhibit IDO1 and boost the immune response . Future research could focus on further optimizing the potency and selectivity of this compound, as well as investigating its efficacy in preclinical and clinical trials.

特性

IUPAC Name |

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-8-9-16-23-24-17(25(16)11-13)10-22-28(26,27)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,22H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWFLRDXDXJRGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

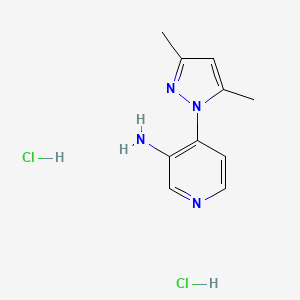

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

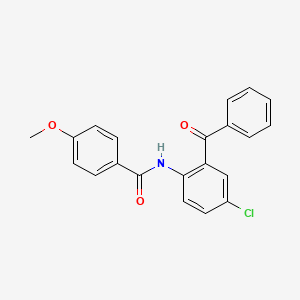

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

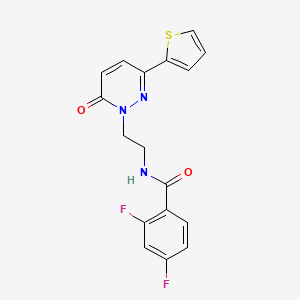

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)

![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)